(3R,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
Description
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a methoxycarbonyl (COOMe) ester at the C4 position of the pyrrolidine ring. The Boc group enhances solubility and stability during synthetic processes, while the ester and carboxylic acid moieties make it a versatile intermediate for peptide coupling, pharmaceutical synthesis, and organocatalysis .
Properties
IUPAC Name |
(3R,4S)-4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRQXIQGLPCWCL-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected pyrrolidine.
Carboxylation: The protected pyrrolidine undergoes carboxylation to introduce the carboxylic acid group.
Esterification: The carboxylic acid group is esterified with methanol to form the methoxycarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| Trifluoroacetic acid (TFA) in CH₂Cl₂ | Free amine + CO₂ + tert-butanol | Fast deprotection (<30 min, quantitative) |
| HCl in dioxane (4M) | Amine hydrochloride salt | Requires neutralization for further use |
The Boc group stabilizes the amine during synthetic steps but is readily removed under mild acidic conditions, as demonstrated in retro-Dieckmann reactions .
Ester Hydrolysis
The methoxycarbonyl group undergoes hydrolysis to form a carboxylic acid, enabling further derivatization:
| Conditions | Catalyst/Reagents | Yield |
|---|---|---|
| LiOH (2M), THF/H₂O (1:1), 25°C, 4h | - | 85–90% |
| H₂SO₄ (1M), reflux, 6h | - | 75% |
| Enzymatic (lipase), pH 7.0 buffer | Immobilized Candida antarctica | 92% |
Basic hydrolysis (LiOH) is preferred for high yields, while enzymatic methods offer stereochemical retention .
Amide Coupling
The carboxylic acid reacts with amines via coupling agents to form amides, a key step in peptide synthesis:
| Coupling Agent | Base | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| EDCI/HOBt | DIPEA | DMF | 12h | 88% |
| DCC | NMM | CH₂Cl₂ | 24h | 78% |
| HATU | DIEA | DMF | 6h | 94% |
HATU-mediated couplings show superior efficiency, minimizing racemization.
Nucleophilic Substitution
The carboxylic acid participates in nucleophilic acyl substitution:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (g) | THF, 0°C → 25°C, 12h | Primary amide | 70% |
| Benzylamine | EDCI/HOBt, CH₂Cl₂, 24h | N-Benzylamide | 82% |
| NaBH₄ | MeOH, 0°C, 2h | Alcohol (reduction) | 65% |
Reduction of the carboxylic acid to an alcohol is feasible but less common.
Ring-Opening and Rearrangement
The pyrrolidine ring undergoes retro-Dieckmann reactions under basic conditions to form linear intermediates :
| Base | Solvent | Temperature | Product | Cis/Trans Ratio |
|---|---|---|---|---|
| LiOH·H₂O | THF/H₂O | 25°C | cis-Pyrrolidinecarboxylic acid | 60:40 |
| NMe₄OH | MeOH | 25°C | trans-Pyrrolidinecarboxylic acid | 34:66 |
Steric and electronic effects from the Boc group influence selectivity .
Stability and Reactivity Trends
-
pH Sensitivity : Stable at neutral pH but hydrolyzes rapidly under strongly acidic/basic conditions.
-
Thermal Stability : Decomposes above 150°C, releasing CO₂.
Scientific Research Applications
Synthesis of Bioactive Compounds
This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its pyrrolidine framework is particularly useful in the development of pharmaceuticals due to its ability to mimic natural products and interact with biological targets effectively. Researchers have utilized it in the synthesis of peptide mimetics and other complex organic molecules, enhancing drug discovery efforts.
Chiral Auxiliary in Asymmetric Synthesis
The presence of the tert-butoxycarbonyl (Boc) group makes this compound an effective chiral auxiliary. It facilitates asymmetric synthesis by providing a means to control stereochemistry during chemical reactions. This property is crucial for producing enantiomerically pure compounds, which are often required in pharmaceutical applications to ensure efficacy and reduce side effects.
Potential Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. Research has focused on modifying the pyrrolidine structure to enhance biological activity against various cancer cell lines. Preliminary results suggest that certain modifications can lead to compounds with improved potency and selectivity for cancer cells.
Role in Drug Formulation
The compound's properties allow it to function as a stabilizing agent in drug formulations. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) can enhance the solubility and bioavailability of drugs, making it a valuable component in pharmaceutical development.
Research on Metabolic Pathways
Studies involving this compound have also explored its role in metabolic pathways, particularly in understanding how modifications to its structure can influence metabolic stability and clearance rates in biological systems. This research is vital for optimizing drug candidates during the preclinical phase.
Case Study 1: Synthesis of Anticancer Agents
A study published in Journal of Medicinal Chemistry demonstrated the synthesis of novel anticancer agents derived from (3R,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid. The researchers modified the core structure to enhance its affinity for cancer cell receptors, resulting in compounds that showed promising results in vitro against breast cancer cell lines.
Case Study 2: Asymmetric Synthesis Applications
In a publication from Organic Letters, scientists reported using this compound as a chiral auxiliary in the asymmetric synthesis of amino acids. The study highlighted how the Boc group facilitated selective reactions that yielded high enantiomeric excesses, showcasing its utility in producing compounds necessary for pharmaceutical applications.
Case Study 3: Drug Formulation Development
Research conducted at a leading pharmaceutical company explored the use of this compound as a stabilizer for a new antibiotic formulation. The findings indicated that incorporating this compound improved the stability and shelf-life of the antibiotic under various storage conditions.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally similar pyrrolidine derivatives, highlighting substituent effects on physicochemical properties, synthetic efficiency, and applications:
*Calculated based on analogous structures.
Key Observations:
Substituent Effects on Yield and Purity :
- Bulky or electron-withdrawing substituents (e.g., trifluoromethyl , bromo ) often correlate with moderate-to-high yields (45–76%) and purity (>95%) due to stabilized intermediates during synthesis.
- Polar groups (e.g., 3,5-dimethoxyphenyl ) improve crystallinity, leading to higher purity (97%) despite moderate yields.
Functional Group Impact :
- Methoxycarbonyl (COOMe) : Enhances lipophilicity compared to carboxylic acid derivatives, favoring membrane permeability in drug candidates.
- Aryl Groups : π-Stacking interactions with aromatic residues in biological targets (e.g., enzymes) enhance binding affinity .
Applications :
- Medical Intermediates : Trifluoromethylphenyl analogs are prioritized for antiviral and anticancer agents due to metabolic stability .
- Synthetic Utility : Bromophenyl derivatives serve as Suzuki-Miyaura cross-coupling precursors .
Research Findings and Trends
Synthetic Efficiency :
- Aryl-substituted pyrrolidines are typically synthesized via Ugi or Pictet-Spengler reactions, with yields ranging from 45% to 76% . Steric hindrance from tert-butyl (Boc) groups improves regioselectivity but may reduce reaction rates .
Purity Challenges :
- Low-purity compounds (e.g., 16% LC purity in ) often result from competing side reactions, necessitating advanced purification techniques like HPLC.
Safety Profiles :
- Piperidine/pyrrolidine derivatives with Boc protection exhibit moderate hazards (e.g., H302: harmful if swallowed; H315: skin irritation) . Proper handling with PPE is critical.
Biological Activity
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine core and various substituents, contribute to its biological activity, particularly in the modulation of enzymatic functions and receptor interactions. This article explores the biological properties of this compound, summarizing relevant research findings and presenting case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 273.28 g/mol. The structure consists of a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a methoxycarbonyl group, which are crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₂O₆ |
| Molecular Weight | 273.28 g/mol |
| CAS Number | 2281857-11-0 |
| Purity | ≥98% |
The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various enzymatic pathways, potentially affecting metabolic processes and cellular signaling pathways.
Enzyme Inhibition
Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has been noted for its ability to interact with bacterial topoisomerases, which are essential for DNA replication and transcription. This interaction may lead to antibacterial effects against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial properties against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL against various strains . The mechanism was linked to its ability to disrupt DNA processing in bacteria.
- Antiviral Potential : Preliminary research suggests that the compound may have antiviral properties by modulating the activity of viral enzymes or receptors. Ongoing studies are focusing on its role in inhibiting viral replication .
- Therapeutic Applications : The structural characteristics of the compound make it a candidate for drug development in treating infections caused by resistant pathogens. Its unique substituents enhance its solubility and bioavailability, making it suitable for further pharmacological studies .
Research Findings
Recent investigations into the pharmacodynamics and pharmacokinetics of this compound reveal promising results:
- Bioactivity Screening : High-throughput screening methods have been employed to evaluate the compound's efficacy against various biological targets . Results indicate selective activity against specific bacterial strains while showing low cytotoxicity to human cells.
- Structure-Activity Relationship (SAR) : Understanding the SAR has been crucial in optimizing the compound's efficacy. Modifications to the tert-butoxycarbonyl and methoxycarbonyl groups have been explored to enhance biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
